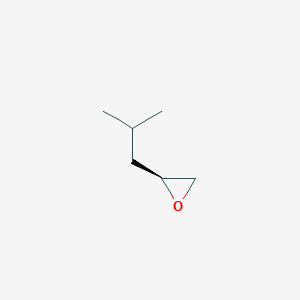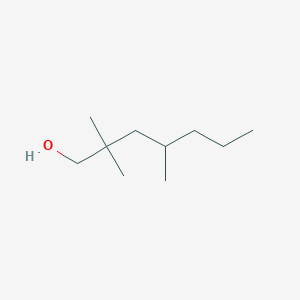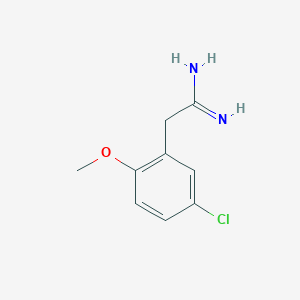
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, along with a hydroxyl group on the ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-5-methylphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
- 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane
Comparison: 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methoxy groups on the phenyl ring, along with a hydroxyl group on the ethan-1-ol backbone. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which are not present in similar compounds. Additionally, the specific arrangement of these groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11F3O2 |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6-3-4-8(15-2)7(5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Clave InChI |
LXJWEWHANNVZER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)







![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)




![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)
